Cas no 883529-78-0 (6-Chloro-7-methyl-1H-indole-2-carbaldehyde)

6-Chloro-7-methyl-1H-indole-2-carbaldehyde is a versatile compound with significant applications in organic synthesis. It offers excellent reactivity, facilitating the construction of complex molecules. The chloro and methyl substituents provide distinct electronic properties, enhancing its utility in various chemical transformations. This compound is ideal for the synthesis of biologically active compounds and pharmaceutical intermediates.
6-Chloro-7-methyl-1H-indole-2-carbaldehyde structure
883529-78-0 structure
商品名:6-Chloro-7-methyl-1H-indole-2-carbaldehyde
CAS番号:883529-78-0
MF:C10H8ClNO
メガワット:193.629621505737
MDL:MFCD06800430
CID:2130895
PubChem ID:23004691

6-Chloro-7-methyl-1H-indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Chloro-7-methyl-1H-indole-2-carbaldehyde
    • FCH854123
    • BB 0220033
    • 883529-78-0
    • DB-359495
    • AKOS003658202
    • CS-0360998
    • MDL: MFCD06800430
    • インチ: 1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3
    • InChIKey: GVYXEDLXHCERMZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2C=C(C=O)NC=2C=1C

計算された属性

  • せいみつぶんしりょう: 193.0294416g/mol
  • どういたいしつりょう: 193.0294416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 32.9

6-Chloro-7-methyl-1H-indole-2-carbaldehyde セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

6-Chloro-7-methyl-1H-indole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240951-1g
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%+
1g
$243 2023-02-01
Chemenu
CM240951-5g
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%+
5g
$650 2023-02-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0514-5.0g
6-chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%
5.0g
¥4200.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0514-500.0mg
6-chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%
500.0mg
¥929.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0514-1.0g
6-chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%
1.0g
¥1397.0000 2024-07-20
Chemenu
CM240951-5g
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0 95%+
5g
$614 2021-08-04
TRC
C994398-50mg
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0
50mg
$ 115.00 2022-06-06
TRC
C994398-5mg
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0
5mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016211-500mg
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0
500mg
2991CNY 2021-05-07
Matrix Scientific
016211-500mg
6-Chloro-7-methyl-1H-indole-2-carbaldehyde
883529-78-0
500mg
$184.00 2023-09-09

6-Chloro-7-methyl-1H-indole-2-carbaldehyde 関連文献

6-Chloro-7-methyl-1H-indole-2-carbaldehydeに関する追加情報

Introduction to 6-Chloro-7-methyl-1H-indole-2-carbaldehyde (CAS No. 883529-78-0)

6-Chloro-7-methyl-1H-indole-2-carbaldehyde, identified by the chemical compound code CAS No. 883529-78-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the indole family, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse biological activities and synthetic utility. The presence of both chloro and methyl substituents, along with the aldehyde functional group at the 2-position, imparts unique reactivity and makes it a valuable building block for constructing more complex molecules.

The indole scaffold is widely recognized for its role in medicinal chemistry, particularly in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The specific arrangement of substituents in 6-Chloro-7-methyl-1H-indole-2-carbaldehyde enhances its potential as a precursor for biologically active compounds. For instance, the electron-withdrawing nature of the chloro group and the electron-donating effect of the methyl group can influence the electronic properties of the molecule, thereby modulating its interactions with biological targets.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex indole derivatives. Researchers have leveraged its reactive aldehyde group to form Schiff bases, heterocycles, and other functionalized structures. These derivatives often exhibit enhanced pharmacological properties, making them promising candidates for further investigation in drug discovery programs.

In the context of medicinal chemistry, 6-Chloro-7-methyl-1H-indole-2-carbaldehyde has been explored as a key intermediate in the synthesis of indole-based drugs. Its structural features allow for facile modifications at multiple positions, enabling the creation of libraries of compounds with tailored biological activities. For example, studies have demonstrated its role in developing novel antimicrobial agents by incorporating additional substituents that enhance binding affinity to bacterial enzymes or viral proteases.

The aldehyde functionality at the 2-position of the indole ring is particularly noteworthy, as it serves as a versatile handle for further chemical transformations. This group can undergo condensation reactions with amines to form imines or Schiff bases, which are known to exhibit various biological effects. Additionally, it can be reduced to form primary alcohols or further oxidized to carboxylic acids, providing multiple pathways for structural diversification.

Current research in this area has focused on optimizing synthetic routes to improve yields and purity while minimizing side reactions. Techniques such as catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and microwave-assisted synthesis have been employed to enhance efficiency. These innovations not only streamline the production process but also open up new possibilities for exploring derivatives with improved pharmacokinetic profiles.

The pharmaceutical industry has shown particular interest in indole derivatives due to their broad spectrum of biological activities. 6-Chloro-7-methyl-1H-indole-2-carbaldehyde serves as a crucial precursor in this field, enabling the synthesis of compounds that target various disease pathways. For instance, derivatives derived from this intermediate have been investigated for their potential anti-inflammatory, antitumor, and antiviral properties. The ability to fine-tune molecular structure through strategic functionalization makes it an indispensable tool in drug development pipelines.

Moreover, computational chemistry and molecular modeling techniques have been increasingly utilized to predict the behavior of 6-Chloro-7-methyl-1H-indole-2-carbaldehyde and its derivatives. These methods allow researchers to simulate interactions with biological targets at an atomic level, providing insights into binding mechanisms and optimizing lead compounds before experimental validation. Such integrative approaches are essential for accelerating the discovery process in modern drug design.

The versatility of 6-Chloro-7-methyl-1H-indole-2-carbaldehyde extends beyond pharmaceutical applications; it also finds utility in agrochemical research and material science. For example, indole-based compounds are known to exhibit phytotoxic effects when appropriately modified, making them candidates for developing novel herbicides or plant growth regulators. Additionally, their unique electronic properties make them suitable for use in organic electronics and photovoltaic materials.

In conclusion,6-Chloro-7-methyl-1H-indole-2-carbaldehyde (CAS No. 883529-78-0) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its structural features enable diverse transformations into biologically active molecules, driving innovation in drug discovery and material science alike. As research continues to uncover new applications and refine synthetic methodologies,this compound will undoubtedly remain at forefront of scientific exploration.

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